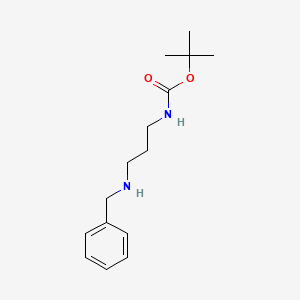

tert-Butyl (3-(benzylamino)propyl)carbamate

描述

tert-Butyl (3-(benzylamino)propyl)carbamate (CAS: 90914-08-2) is a carbamate-protected amine widely employed in organic synthesis, particularly in the construction of bicyclic frameworks and peptidomimetics. Its structure features a tert-butoxycarbonyl (Boc) group, a propyl linker, and a benzylamine moiety, which collectively confer stability, solubility, and reactivity in multi-step syntheses . This compound is frequently utilized as a precursor in metal-templated cyclization reactions and drug discovery efforts, as evidenced by its role in synthesizing protease inhibitors and fused diazabicyclo derivatives .

属性

IUPAC Name |

tert-butyl N-[3-(benzylamino)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVPGXECWXUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90914-08-2 | |

| Record name | tert-butyl N-[3-(benzylamino)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Tert-butyl N-[3-(benzylamino)propyl]carbamate, also known as BOC-DAP-BZL HCL or tert-Butyl (3-(benzylamino)propyl)carbamate, selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These targets play a crucial role in the transmission of electrical signals in nerve cells and in the development of the nervous system, respectively.

Mode of Action

Tert-butyl N-[3-(benzylamino)propyl]carbamate interacts with its targets by binding to specific sites on the voltage-gated sodium channels and CRMP2. This binding results in the enhancement of slow inactivation of the channels and regulation of CRMP2, altering the normal function of these targets.

Biochemical Pathways

The interaction of Tert-butyl N-[3-(benzylamino)propyl]carbamate with its targets affects several biochemical pathways. The enhanced slow inactivation of voltage-gated sodium channels can affect the propagation of action potentials in neurons, potentially leading to changes in neuronal excitability. The regulation of CRMP2 can influence the development and plasticity of the nervous system.

Result of Action

The molecular and cellular effects of Tert-butyl N-[3-(benzylamino)propyl]carbamate’s action include changes in neuronal excitability due to altered function of voltage-gated sodium channels and potential changes in nervous system development and plasticity due to regulation of CRMP2.

生物活性

tert-Butyl (3-(benzylamino)propyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available data from various studies, case reports, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzylamino propyl chain. The presence of the benzyl group may contribute to its biological interactions.

Antimycobacterial Activity

One of the notable areas of study for this compound is its antimycobacterial activity. Research indicates that related carbamate derivatives exhibit varying degrees of activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a comparative study, several carbamate derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis ATCC 27294. The results highlighted that compounds with a free amino group at specific positions showed moderate to good antimycobacterial activity, suggesting that structural modifications could enhance efficacy .

Table 1: Antimycobacterial Activity of Carbamate Derivatives

| Compound | R Group | MIC (µM) |

|---|---|---|

| 6a | p-Cl | 51.93 |

| 6b | p-Br | 47.54 |

| 6c | H | 47.54 |

| Control | - | 77.82 |

This table illustrates the MIC values for various derivatives, indicating that certain substitutions can significantly improve biological activity.

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity assessments are crucial. Studies using the MTT assay on hepatoma cell lines revealed that some derivatives exhibited high cytotoxicity, which raises concerns about their suitability as drug candidates .

Table 2: Cytotoxicity Results

| Compound | MLD50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| 6a | 120 | 2.3 |

| 6b | 150 | 3.1 |

| Control | 200 | - |

The therapeutic index (TI), calculated as MLD50/MIC, indicates that while some compounds show promise against M. tuberculosis, their cytotoxic effects may limit their clinical application.

The mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary studies suggest that its activity may be linked to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways within microbial cells .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds derived from tert-butyl carbamate. For instance, studies have shown that modifications in the side chains can lead to enhanced anti-inflammatory and analgesic properties in animal models . These findings suggest that further structural optimization could yield derivatives with improved therapeutic profiles.

科学研究应用

Chemical Properties and Structure

tert-Butyl (3-(benzylamino)propyl)carbamate is characterized by the presence of a tert-butyl group, a benzylamino group, and a carbamate moiety. Its molecular formula is , which contributes to its chemical reactivity and potential biological interactions. The structure enhances lipophilicity and stability, making it suitable for various applications.

Chemistry

- Reagent in Synthesis : The compound serves as an important reagent in organic synthesis. It can participate in various chemical reactions, facilitating the formation of more complex molecules.

- Building Block : It acts as a building block for synthesizing other biologically active compounds, particularly those with therapeutic potential.

Biology

- Biological Activity : Research indicates that this compound exhibits biological activities that warrant further exploration. Its interactions with biomolecules can provide insights into metabolic pathways.

- Mechanisms of Action : The compound may exert effects by binding to specific enzymes or receptors, influencing their activity. For example, studies suggest potential inhibition of enzymes involved in inflammatory responses.

Medicine

- Therapeutic Applications : Ongoing research aims to explore the compound's therapeutic potential, particularly in treating conditions related to inflammation and neurodegeneration.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative disease treatment.

Industry

- Production of Industrial Products : The compound is utilized in the production of various industrial materials due to its stability and reactivity.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a reagent and building block in organic synthesis |

| Biology | Exhibits biological activity; interacts with enzymes/receptors |

| Medicine | Explored for therapeutic applications; potential neuroprotective effects |

| Industry | Employed in the production of industrial materials |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives similar to this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Neuroprotective Effects

Research on structurally related compounds demonstrated neuroprotective properties against amyloid beta-induced cytotoxicity in astrocytes. The findings suggest that this compound may offer protective benefits against neurodegenerative conditions .

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs differ in their amino substituents, alkyl chain lengths, or protective groups. These variations influence reactivity, yield, and application:

Key Observations :

- Benzyl vs. Methyl Substituents: The benzyl group in this compound enhances steric bulk and aromatic interactions, favoring cyclization reactions with substituted cyclopropenes (e.g., 83–86% yields with bromophenyl/dichlorophenyl groups) . In contrast, the smaller methyl group in 13d facilitates higher yields (91%) in simpler systems .

- Chain Length: Propyl linkers (vs. ethyl) improve conformational flexibility, critical for forming larger bicyclic structures like diazabicyclo[6.1.0]nonanes .

- Functional Groups: Azide- or thiol-bearing analogs enable specialized applications (e.g., bioorthogonal chemistry), whereas the benzylamino group supports further alkylation (e.g., benzylation in ) .

Key Observations :

- Electron-withdrawing substituents (e.g., bromo, dichloro) on cyclopropenes slightly reduce yields compared to phenyl groups, likely due to steric or electronic effects .

- Ethyl-chain carbamates (e.g., 13d) achieve higher yields in smaller frameworks (diazabicyclo[5.1.0]octane), while propyl-chain derivatives are optimal for larger systems (diazabicyclo[6.1.0]nonane) .

Spectroscopic and Physical Properties

Distinct spectroscopic profiles arise from structural differences:

常见问题

Q. What are the key synthetic steps and reagents required to prepare tert-Butyl (3-(benzylamino)propyl)carbamate?

The synthesis typically involves sequential carbamate protection and amine functionalization. A validated method includes:

- Step 1 : Reacting 3-(benzylamino)propan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form the carbamate intermediate .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Critical reagents include Boc₂O, TEA, and anhydrous solvents. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How is this compound characterized for purity and structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR analysis confirms the presence of tert-butyl (δ ~1.4 ppm, 9H), benzyl (δ ~7.3 ppm, aromatic protons), and carbamate (δ ~155 ppm, carbonyl) groups .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) with retention time consistency .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.2) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid dust/aerosol inhalation.

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation .

No significant acute hazards are reported, but standard organic compound precautions apply .

Q. What functional groups dictate the reactivity of this compound?

- Carbamate Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH) to release the amine .

- Benzylamine : Participates in alkylation, acylation, or reductive amination. The tertiary amine can act as a nucleophile in SN2 reactions .

- tert-Butyl Group : Provides steric bulk, influencing reaction kinetics and solubility in nonpolar solvents .

Q. Which solvents and conditions are optimal for its solubility and stability?

- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water.

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light, moisture, or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during its synthesis?

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., over-alkylation) .

- Stoichiometry : Use 1.2 equivalents of Boc₂O to ensure complete amine protection .

- Workup : Extract unreacted reagents with saturated NaHCO₃ and brine to improve purity .

Yield improvements (70% → 85%) are achievable via iterative optimization of these parameters .

Q. What methodologies assess its potential biological activity in vitro?

- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina to predict binding affinities .

Q. How do structural analogs compare in terms of reactivity and bioactivity?

Q. What strategies evaluate its stability under physiological conditions?

- pH-Dependent Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC over 24 hours .

- Plasma Stability Studies : Incubate with human plasma (37°C, 1–24 hrs). Quench with acetonitrile, centrifuge, and analyze supernatant for metabolites .

- LC-MS/MS : Identify degradation products (e.g., free amine or oxidized derivatives) .

Q. How can conflicting data on reaction outcomes be resolved?

- Controlled Replicates : Repeat experiments under identical conditions (temperature, solvent purity, reagent batches) to verify reproducibility .

- Advanced Analytics : Use 2D NMR (e.g., HSQC, COSY) to confirm byproduct structures.

- Computational Modeling : Gaussian or ORCA simulations predict energetically favorable pathways, clarifying unexpected products (e.g., cyclization vs. hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。